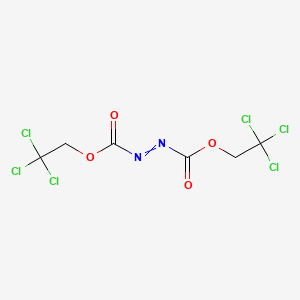

Bis(2,2,2-trichloroethyl) azodicarboxylate

Description

Significance of Azodicarboxylates as Versatile Reagents in Organic Synthesis

Azodicarboxylates are a class of organic compounds characterized by the presence of an azo group (N=N) flanked by two carboxylate esters. These reagents are renowned for their utility in a wide range of chemical reactions. doubtnut.com They are key components in the Mitsunobu reaction, a widely used method for the stereospecific conversion of alcohols to a variety of other functional groups, including esters, ethers, and azides. nih.govtcichemicals.com

Beyond the Mitsunobu reaction, azodicarboxylates serve as efficient oxidizing agents, capable of dehydrogenating alcohols and amines. doubtnut.com They also participate in various amination reactions, including the α-amination of carbonyl compounds, and engage in pericyclic reactions such as ene reactions and Diels-Alder cycloadditions. sigmaaldrich.comorganic-chemistry.org Their reactivity stems from the electrophilic nature of the nitrogen atoms in the azo group, making them susceptible to nucleophilic attack.

Historical Context of Bis(2,2,2-trichloroethyl) Azodicarboxylate Development

The development of this compound can be understood within the broader context of improving the practicality and safety of the Mitsunobu reaction. The archetypal azodicarboxylate, diethyl azodicarboxylate (DEAD), while highly effective, is a hazardous and thermally unstable liquid. organic-chemistry.org These drawbacks spurred the search for safer and more user-friendly alternatives.

The quest for more stable and easily handled reagents led to the development of various solid azodicarboxylates. wikipedia.orgucsb.edu this compound fits into this category, offering the advantages of being a solid, which simplifies handling, purification, and storage. While the precise date and researchers behind its initial synthesis are not prominently documented, its emergence is part of a logical progression in reagent development aimed at enhancing the safety and convenience of important synthetic methodologies.

Unique Structural Features and Reagent Characteristics Influencing Reactivity and Applicability

The defining characteristic of this compound is the presence of the 2,2,2-trichloroethyl ester groups. These groups exert a powerful electron-withdrawing inductive effect, which significantly influences the reactivity of the azo functional group. This electron-withdrawing nature increases the electrophilicity of the nitrogen atoms, potentially enhancing its reactivity in certain transformations.

Furthermore, the trichloroethyl groups contribute to the compound's increased thermal stability compared to its non-halogenated analogs. benthamscience.com This enhanced stability is a crucial practical advantage, reducing the risks associated with handling and storage.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₄Cl₆N₂O₄ |

| Molecular Weight | 380.82 g/mol |

| Appearance | Solid |

| Melting Point | 109-111 °C |

The solid state of this compound at room temperature is a significant departure from the liquid nature of DEAD and diisopropyl azodicarboxylate (DIAD). This property simplifies the process of weighing and dispensing the reagent and can facilitate the purification of reaction products, as the corresponding hydrazine (B178648) byproduct is also a solid and often has different solubility characteristics.

Comparative Analysis of Common Azodicarboxylates

| Reagent | Acronym | Physical State | Key Features |

| Diethyl azodicarboxylate | DEAD | Liquid | Highly reactive, but thermally unstable and hazardous. |

| Diisopropyl azodicarboxylate | DIAD | Liquid | Generally considered safer than DEAD, but still a liquid. |

| This compound | - | Solid | Stable, easy to handle, with enhanced reactivity due to electron-withdrawing groups. |

The unique combination of being a stable, solid reagent with modulated reactivity due to its electron-withdrawing groups makes this compound a valuable tool in the arsenal (B13267) of the modern organic chemist. Its applications continue to be explored in various areas of organic synthesis, from the construction of complex natural products to the development of novel synthetic methodologies. nih.govsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloroethyl N-(2,2,2-trichloroethoxycarbonylimino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl6N2O4/c7-5(8,9)1-17-3(15)13-14-4(16)18-2-6(10,11)12/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEOEYTUTSDYKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OC(=O)N=NC(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405480 | |

| Record name | Bis(2,2,2-trichloroethyl) azodicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38857-88-4 | |

| Record name | Bis(2,2,2-trichloroethyl) azodicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,2,2-trichloroethyl) Azodicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation and Functionalization of Bis 2,2,2 Trichloroethyl Azodicarboxylate

Established Synthetic Routes to Bis(2,2,2-trichloroethyl) Azodicarboxylate

The synthesis of this compound is a well-established process, typically carried out in a two-step procedure. The initial step involves the formation of the corresponding hydrazodicarboxylate, followed by an oxidation reaction to yield the final azodicarboxylate product.

The synthesis commences with the reaction of hydrazine (B178648) hydrate (B1144303) with 2,2,2-trichloroethyl chloroformate. In this reaction, two equivalents of the chloroformate are added dropwise to a cooled solution of hydrazine hydrate. This process leads to the formation of a white crystalline precipitate of bis(2,2,2-trichloroethyl) hydrazodicarboxylate. The intermediate product can be purified by crystallization.

The subsequent step is the oxidation of the bis(2,2,2-trichloroethyl) hydrazodicarboxylate to this compound. This transformation can be achieved using oxidizing agents such as dinitrogen tetroxide or fuming nitric acid. sigmaaldrich.com Caution is advised during this step due to the evolution of nitrogen oxides. The final product is a yellow crystalline solid.

Step 1: Synthesis of Bis(2,2,2-trichloroethyl) hydrazodicarboxylate

2 CCl₃CH₂OCOCl + N₂H₄·H₂O → CCl₃CH₂OC(O)NHNHC(O)OCH₂CCl₃ + 2 HCl + H₂O

2,2,2-trichloroethyl chloroformate + hydrazine hydrate → Bis(2,2,2-trichloroethyl) hydrazodicarboxylate

Step 2: Oxidation to this compound

CCl₃CH₂OC(O)NHNHC(O)OCH₂CCl₃ + [O] → CCl₃CH₂OC(O)N=NC(O)OCH₂CCl₃ + H₂O

Bis(2,2,2-trichloroethyl) hydrazodicarboxylate + oxidizing agent → this compound

Comparative Analysis with Other Azodicarboxylates in Reagent Design

This compound is one of several azodicarboxylates utilized in organic synthesis, with diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) being the most common. The choice of the ester group has a significant impact on the reagent's properties and applications, particularly in terms of reactivity, product isolation, and deprotection strategies.

| Reagent | Formula | Physical State | Key Features |

| This compound | CCl₃CH₂OCON=NCOOCH₂CCl₃ | Solid | High reactivity; byproduct easily removed; deprotection under neutral conditions. |

| Diethyl azodicarboxylate (DEAD) | CH₃CH₂OCON=NCOOCH₂CH₃ | Liquid | Commonly used; byproduct can be difficult to separate. |

| Diisopropyl azodicarboxylate (DIAD) | (CH₃)₂CHOCON=NCOOCH(CH₃)₂ | Liquid | Less hazardous than DEAD; similar reactivity and separation challenges. |

| Di-p-chlorobenzyl azodicarboxylate (DCAD) | p-ClC₆H₄CH₂OCON=NCOOCH₂C₆H₄-p-Cl | Solid | Stable; byproduct precipitates for easy removal. ucsb.eduorganic-chemistry.org |

A significant advantage of using this compound lies in the properties conferred by the 2,2,2-trichloroethyl (TCE) ester groups. The corresponding hydrazine byproduct, bis(2,2,2-trichloroethyl) hydrazodicarboxylate, is a solid, which can simplify the purification of the desired reaction product compared to the often oily byproducts of DEAD and DIAD. wordpress.com

Furthermore, the 2,2,2-trichloroethyl protecting group can be cleaved under mild, neutral conditions. This is particularly advantageous when working with substrates that are sensitive to acidic or basic conditions. The deprotection is typically achieved through reduction with zinc dust in the presence of a proton source, such as acetic acid or ammonium (B1175870) chloride. researchgate.netrsc.org This selective removal allows for the preservation of other sensitive functional groups within the molecule. The reaction proceeds via a reductive elimination mechanism.

The electronic nature of the ester substituents on the azodicarboxylate functionality plays a crucial role in modulating the reagent's reactivity. The electron-withdrawing nature of the 2,2,2-trichloroethyl groups in this compound makes the nitrogen atoms more electrophilic compared to those in DEAD or DIAD. This enhanced electrophilicity leads to greater reactivity in various transformations, including amination reactions. researchgate.net

The following table provides a qualitative comparison of the reactivity of different azodicarboxylates in amination reactions:

| Azodicarboxylate | Ester Group | Electronic Effect of Ester Group | Relative Reactivity in Amination |

| This compound | 2,2,2-Trichloroethyl | Strongly electron-withdrawing | High |

| Diethyl azodicarboxylate (DEAD) | Ethyl | Weakly electron-donating | Moderate |

| Diisopropyl azodicarboxylate (DIAD) | Isopropyl | Electron-donating | Moderate |

| Di-tert-butyl azodicarboxylate | tert-Butyl | Electron-donating | Low |

Applications of Bis 2,2,2 Trichloroethyl Azodicarboxylate in Carbon Heteroatom Bond Formation Reactions

Mitsunobu Reaction Protocols

The Mitsunobu reaction is a cornerstone of organic synthesis that facilitates the conversion of primary and secondary alcohols into a wide array of functional groups, including esters, ethers, and thioethers. organic-chemistry.orgmissouri.edu This reaction typically involves an alcohol, a nucleophile (often a carboxylic acid), a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate. wikipedia.org The reaction proceeds through an oxidation-reduction pathway where the phosphine is oxidized and the azodicarboxylate is reduced. tcichemicals.com A key feature of this transformation is the inversion of the stereochemical configuration at the alcohol's carbon center, which occurs via an S\textsubscript{N}2 mechanism. organic-chemistry.orgmissouri.edu

Role in Enhanced Enantiomeric Purity in Mitsunobu Reactions

A defining characteristic of the Mitsunobu reaction is its high degree of stereospecificity. researchgate.net When a chiral secondary alcohol is used as a substrate, the reaction proceeds with a clean inversion of its stereogenic center. organic-chemistry.orgmissouri.edu This makes the Mitsunobu reaction a powerful method for controlling stereochemistry in the synthesis of complex molecules and natural products. organic-chemistry.org The use of azodicarboxylates like Bis(2,2,2-trichloroethyl) azodicarboxylate is integral to activating the alcohol. The triphenylphosphine (B44618) and the azodicarboxylate combine to form a phosphonium (B103445) intermediate, which then binds to the alcohol's oxygen atom, converting the hydroxyl group into a good leaving group. organic-chemistry.orgmissouri.edu The subsequent nucleophilic attack displaces this group, leading to the formation of the product with inverted stereochemistry. wikipedia.org This stereospecific outcome is crucial for maintaining or intentionally inverting the enantiomeric purity of a chiral center during a synthetic sequence.

Strategic Use in Functional Group Interconversions

The Mitsunobu reaction is a broadly applicable and reliable method for the interconversion of functional groups. nih.gov It allows for the transformation of alcohols by coupling them with a variety of acidic pronucleophiles. nih.gov While carboxylic acids are commonly used to form esters, the scope of the reaction extends to other nucleophiles. wikipedia.orgnih.gov For instance, imides and thiols can be employed as the nucleophilic component to synthesize the corresponding nitrogen and sulfur-containing compounds. nih.gov This versatility makes the reaction a strategic tool for introducing diverse functionalities into a molecule under mild conditions. wikipedia.orgnih.gov The reaction's reliability and wide substrate scope have led to its frequent use in the total synthesis of natural products. nih.gov

Amination Reactions of Olefinic and Aromatic Substrates

This compound is particularly effective in amination reactions due to its high electrophilicity. researchgate.net It participates in reactions with both C-H bonds adjacent to double bonds (allylic positions) and with electron-rich aromatic rings to form new carbon-nitrogen bonds.

Aza-Ene Reactions for Allylic Amination

This compound can be used for the allylic amination of olefinic compounds. acs.org This transformation, known as the aza-ene reaction, involves the reaction of an alkene having an allylic hydrogen with the azodicarboxylate, which acts as the enophile. acs.orgresearchgate.net The reaction proceeds to install a hydrazide moiety at the allylic position of the olefin with a concomitant shift of the double bond. This method provides a direct route to functionalized allylic amine precursors.

Electrophilic Amination of Arenes for Aryl Hydrazide Synthesis

The electron-deficient nature of this compound makes it a suitable reagent for the electrophilic amination of arenes. nih.gov This reaction allows for the direct formation of a C-N bond on an aromatic ring, providing an efficient pathway to aryl hydrazides, which are valuable synthetic intermediates. nih.gov The reaction is often facilitated by a catalyst to enhance the rate and selectivity.

A notable feature of the electrophilic amination of electron-rich arenes with this compound (BTCEAD) is its high regioselectivity. acs.org When reacting with substituted arenes bearing electron-donating groups, the hydrazide moiety is incorporated predominantly at the para position relative to the existing substituent. acs.org This para-directing effect is highly consistent across various substrates. acs.orgacs.org For example, the amination of 2-methylanisole (B146520) and 2-tert-butylanisole using BTCEAD with a zinc chloride catalyst resulted in the para-aminated products in 99% and 82% yields, respectively. acs.org The use of stronger acid catalysts, such as trifluoromethanesulfonic acid, can dramatically accelerate the reaction rate. acs.org This high degree of regioselectivity provides a predictable and efficient method for the synthesis of specifically substituted aryl hydrazides. acs.org

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 2-Methylanisole | ZnCl₂ | Bis(2,2,2-trichloroethyl) 1-(4-methoxy-3-methylphenyl)hydrazine-1,2-dicarboxylate | 99 |

| 2-tert-Butylanisole | ZnCl₂ | Bis(2,2,2-trichloroethyl) 1-(3-(tert-butyl)-4-methoxyphenyl)hydrazine-1,2-dicarboxylate | 82 |

| 2,6-Dimethylanisole | ZnCl₂ | Bis(2,2,2-trichloroethyl) 1-(4-methoxy-3,5-dimethylphenyl)hydrazine-1,2-dicarboxylate | 30 |

| 2,6-Dimethylanisole | CF₃SO₃H | Bis(2,2,2-trichloroethyl) 1-(4-methoxy-3,5-dimethylphenyl)hydrazine-1,2-dicarboxylate | 62 |

| 2,6-di-tert-Butylanisole | CF₃SO₃H | Bis(2,2,2-trichloroethyl) 1-(3,5-di-tert-butyl-4-methoxyphenyl)hydrazine-1,2-dicarboxylate | 52 |

The reaction conditions can be further optimized using different catalytic systems. For instance, a combination of potassium bisulfate (KHSO₄) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to be an effective system for the amination of various arenes, including p-xylene (B151628), with this compound, affording the corresponding aryl hydrazide in excellent yield. nih.gov

| Arene | Azodicarboxylate | Product | Yield (%) |

|---|---|---|---|

| p-Xylene | Diisopropyl azodicarboxylate | Diisopropyl 1-(2,5-dimethylphenyl)hydrazine-1,2-dicarboxylate | 94 |

| p-Xylene | This compound | Bis(2,2,2-trichloroethyl) 1-(2,5-dimethylphenyl)hydrazine-1,2-dicarboxylate | 90 |

| p-Xylene | Dibenzyl azodicarboxylate | Dibenzyl 1-(2,5-dimethylphenyl)hydrazine-1,2-dicarboxylate | 56 |

| p-Xylene | Di-tert-butyl azodicarboxylate | Di-tert-butyl 1-(2,5-dimethylphenyl)hydrazine-1,2-dicarboxylate | Trace |

Amination of Electron-Rich and Unactivated Arenes

This compound (BTCEAD) has proven to be an effective reagent for the direct amination of both electron-rich and certain unactivated aromatic compounds. This method provides a valuable route to aryl hydrazides, which are important precursors to arylamines and other nitrogen-containing molecules.

The reaction with electron-rich arenes, such as substituted anisoles, demonstrates high regioselectivity. The amination typically occurs at the position para to the electron-donating group. For instance, the reaction of C2-alkyl substituted anisoles with BTCEAD in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) proceeds with a high degree of selectivity, incorporating the hydrazide moiety at the para position. The use of more powerful activators, such as trifluoromethanesulfonic acid (CF₃SO₃H), can significantly accelerate the rate of amination and enable the reaction of 1,4-disubstituted arenes.

Recent advancements have introduced milder and more efficient catalytic systems. A notable example is the use of potassium bisulfate (KHSO₄) as a catalyst in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). This system has been successfully applied to a broad range of arenes, including those that are not highly activated. For example, the amination of p-xylene with BTCEAD using the KHSO₄/HFIP system proceeds smoothly at room temperature to afford the corresponding aryl hydrazide in excellent yield. acs.org This protocol is advantageous due to its mild conditions, use of an inexpensive and non-metallic catalyst, and high efficiency. The high electrophilicity of BTCEAD is particularly crucial for the amination of less reactive, unactivated arenes. acs.org

Table 1: Amination of Various Arenes with this compound

| Arene Substrate | Catalyst | Product | Yield (%) |

| 2-Methylanisole | ZnCl₂ | N,N'-Bis(2,2,2-trichloroethoxycarbonyl)-4-methoxy-3-methylphenylhydrazine | 99 |

| 2-tert-Butylanisole | ZnCl₂ | N,N'-Bis(2,2,2-trichloroethoxycarbonyl)-3-tert-butyl-4-methoxyphenylhydrazine | 82 |

| p-Xylene | KHSO₄ | Bis(2,2,2-trichloroethyl) 1-(2,5-dimethylphenyl)hydrazine-1,2-dicarboxylate | 90 acs.org |

Alpha-Oxidation of Amine Derivatives and Subsequent Nucleophilic Trapping

This compound is a uniquely powerful reagent for the α-oxidation of amine derivatives, a transformation that is challenging with less electrophilic azodicarboxylates. The high electrophilicity conferred by the two 2,2,2-trichloroethoxycarbonyl groups allows BTCEAD to react efficiently at the α-position of suitable amine substrates. clockss.org This reactivity is particularly effective with acylated or carbamoylated amines, where the electron density on the nitrogen atom is reduced, preventing side reactions at the nitrogen itself. clockss.org For example, while simple secondary or tertiary amines often lead to complex mixtures, N-acetylpyrrolidine serves as an excellent substrate for this transformation. clockss.org

The product of the α-oxidation of an acylated amine with BTCEAD is an α-hydrazinated amine derivative. These products are valuable synthetic intermediates because they can function as carbonyl group equivalents, specifically as acyliminium ion precursors. clockss.org Under the influence of a Lewis or Brønsted acid catalyst, the hydrazinyl group can be eliminated, generating a reactive acyliminium ion in situ. This electrophilic intermediate can then be trapped by a variety of nucleophiles, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond at the α-position of the original amine. clockss.org

A clear demonstration of this principle is the reaction of the α-hydrazinated derivative of N-acetylpyrrolidine (formed from the reaction of N-acetylpyrrolidine and BTCEAD). When this intermediate is treated with allyltrimethylsilane (B147118) in the presence of titanium tetrachloride (TiCl₄), it undergoes a smooth reaction to yield 2-allyl-N-acetylpyrrolidine in good yield. clockss.org This two-step sequence effectively achieves the α-allylation of an amine derivative, showcasing the utility of the α-hydrazinated intermediate as a stable yet reactive equivalent of an endocyclic acyliminium ion. This methodology provides a powerful tool for the functionalization of the α-carbon of amines.

Table 2: Alpha-Oxidation of N-Acetylpyrrolidine and Subsequent Nucleophilic Trapping

| Amine Substrate | Oxidation Reagent | Intermediate Product | Nucleophile / Catalyst | Final Product | Yield (%) |

| N-Acetylpyrrolidine | BTCEAD | 2-[N,N'-Bis(2,2,2-trichloroethoxycarbonyl)hydrazinyl]-N-acetylpyrrolidine | Allyltrimethylsilane / TiCl₄ | 2-Allyl-N-acetylpyrrolidine | 79 clockss.org |

Applications of Bis 2,2,2 Trichloroethyl Azodicarboxylate in Carbon Carbon Bond Formation Reactions

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. TCEAD can function as a dienophile in these reactions, including in inverse-type and catalytic enantioselective variants, leading to the synthesis of heterocyclic compounds.

In contrast to normal-electron-demand Diels-Alder reactions, inverse-electron-demand versions involve an electron-deficient diene and an electron-rich dienophile. However, azodicarboxylates like TCEAD, being electron-deficient, can react as heterodienophiles with electron-rich dienes. Research has shown that Lewis acids can catalyze the hetero-Diels-Alder reaction of alkenes and dienes with azodicarboxylates. rsc.org

One notable application involves the thermal inverse-type hetero-Diels-Alder reaction. While specific examples detailing the use of Bis(2,2,2-trichloroethyl) azodicarboxylate in this context are specialized, the general principle involves the reaction of an electron-deficient azo-dienophile with an electron-rich diene. These reactions are pivotal for creating highly functionalized and enantioenriched six-membered heterocycles. nih.gov

The development of catalytic and enantioselective versions of the hetero-Diels-Alder reaction has significantly expanded its synthetic utility. Chiral Lewis acids are often employed to induce stereoselectivity. For instance, chiral copper complexes derived from Cu(OTf)₂ and chiral bisoxazoline ligands have been found to catalyze the enantioselective hetero-Diels-Alder reaction of azodicarboxylates with cyclopentadiene. rsc.org These reactions can produce the corresponding cycloadducts in good yields and with moderate enantioselectivities. rsc.org

The use of this compound as the amination reagent in these reactions has been noted, highlighting its role in the formation of allylic amines. rsc.org The choice of catalyst and ligand is crucial in achieving high levels of stereocontrol. For example, various metal-ligand complexes have been explored for their efficacy in promoting asymmetric hetero-Diels-Alder reactions, leading to products with high enantiomeric excess.

A summary of representative catalytic systems used in enantioselective hetero-Diels-Alder reactions with azodicarboxylates is presented below:

| Catalyst System | Diene | Azodicarboxylate | Yield | Enantioselectivity |

| Cu(OTf)₂ / Chiral Bisoxazoline | Cyclopentadiene | Generic Azodicarboxylate | Good | Moderate |

| Er(OTf)₃ / Norephedrine Ligand | α,β-Unsaturated Acid Chlorides | Not Specified | - | Excellent |

| Titanium-based Chiral Lewis Acid | Various | Carboxylic Ester Dienophiles | - | High |

This table represents findings for azodicarboxylates in general, with TCEAD being a relevant example of the azodicarboxylate class.

Stereoselective Formation of Carbon-Carbon Bonds via SN2-Displacement

Beyond cycloadditions, TCEAD is instrumental in Mitsunobu reactions, which can be harnessed for the stereoselective formation of carbon-carbon bonds through an SN2-displacement mechanism. This approach is particularly powerful for the synthesis of chiral molecules where precise control of stereochemistry is paramount.

A significant application of TCEAD is in the asymmetric synthesis of substituted cycloalkyl[b]indoles. nih.govacs.org This methodology relies on a key stereoselective SN2-displacement of a secondary alcohol using a carbon nucleophile under Mitsunobu conditions. nih.govacs.org

Preparation of Cycloalkyl[b]indolones: This is achieved through a Japp-Klingemann condensation followed by a Fischer cyclization. nih.govacs.org

Asymmetric Reduction: The resulting heterocyclic ketones are then reduced asymmetrically to afford enantiomerically pure alcohols. nih.govacs.org

Stereoselective SN2-Displacement: The crucial carbon-carbon bond-forming step is a Mitsunobu reaction where the chiral alcohol is displaced by a carbon nucleophile. This reaction, utilizing trimethylphosphine (B1194731) (PMe₃) and this compound (TCEAD), proceeds with inversion of configuration to establish the desired tertiary carbon stereocenter at the C1 or C3 position of the indole (B1671886) core. nih.govacs.org

The use of TCEAD in combination with PMe₃ was found to be effective for this dehydrative alkylation. nih.govacs.org This reaction is a powerful demonstration of the Mitsunobu reaction's capability to form C-C bonds with high stereocontrol. nih.govmissouri.edu

Below is a table summarizing the key transformation in the synthesis of substituted cycloalkyl[b]indoles:

| Substrate | Reagents | Nucleophile | Product | Key Feature |

| Enantiomerically Pure Indole Alcohol | TCEAD, PMe₃ | Carbon Nucleophile | Substituted Cycloalkyl[b]indole | Stereoselective C-C bond formation via SN2 displacement with inversion of configuration. nih.govacs.org |

Mechanistic Investigations and Stereochemical Outcomes in Reactions Involving Bis 2,2,2 Trichloroethyl Azodicarboxylate

Stereochemistry in Mitsunobu Reaction Variants

The Mitsunobu reaction is a cornerstone of organic synthesis, enabling the conversion of primary and secondary alcohols into a variety of functional groups with a characteristic inversion of stereochemistry. wikipedia.orgnih.gov This transformation proceeds via an SN2 mechanism, where a nucleophile displaces an alcohol activated by triphenylphosphine (B44618) and an azodicarboxylate. organic-chemistry.orgmissouri.edu While diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are commonly used, variants employing other azodicarboxylates, such as Bis(2,2,2-trichloroethyl) azodicarboxylate, have been explored to refine the reaction's scope and stereochemical purity. wikipedia.org

Research has shown that the choice of azodicarboxylate can influence the enantiomeric purity of the product. In specific instances, the substitution of DEAD with this compound has been reported to provide higher enantiomeric purity in the final product. scribd.com This suggests that the sterically demanding and electron-withdrawing nature of the 2,2,2-trichloroethyl groups can enhance the stereoselectivity of the nucleophilic attack.

Furthermore, this compound is employed in specialized Mitsunobu variants, such as the highly regioselective SN2' reaction of Morita–Baylis–Hillman (MBH) alcohols. beilstein-journals.org This reaction provides a direct pathway to α-alkylidene-β-hydrazino acid derivatives. The process is noted for its high yields and good E/Z stereoselectivity, demonstrating the utility of this reagent in controlling stereochemical outcomes in complex transformations. beilstein-journals.org

| Reaction Type | Azodicarboxylate | Key Outcome | Source |

|---|---|---|---|

| Standard Mitsunobu | This compound | Can provide higher enantiomeric purity compared to DEAD. | scribd.com |

| SN2' Mitsunobu of MBH Alcohols | This compound | High regioselectivity and good E/Z stereoselectivity (E/Z ratios from 3:1 to 20:1). | beilstein-journals.org |

| General Mitsunobu | DEAD/DIAD | General inversion of configuration at the alcohol's stereocenter. | wikipedia.orgorganic-chemistry.org |

Mechanistic Pathways of Aza-Ene and Hetero-Diels-Alder Reactions

This compound serves as a potent dienophile and enophile in cycloaddition and ene reactions. The mechanistic pathways of these reactions are significantly influenced by reaction conditions, particularly the use of catalysts.

The aza-ene reaction involves an alkene with an allylic hydrogen (the ene) and an azo-compound (the enophile), proceeding as a pericyclic group transfer reaction. wikipedia.orgorganic-chemistry.org When this compound is used as the amination reagent, the reaction can be effectively catalyzed by Lewis acids such as copper(II) triflate (Cu(OTf)₂) and ytterbium(III) triflate (Yb(OTf)₃). rsc.org The Lewis acid coordinates to the azodicarboxylate, increasing its electrophilicity and facilitating the concerted [σ2s + π2s + π2s] transformation to yield allylic amines in high yields. wikipedia.orgrsc.org

Similarly, in the hetero-Diels-Alder reaction, a [4+2] cycloaddition, this compound can act as a dienophile, reacting with a conjugated diene to form a six-membered heterocycle. organic-chemistry.orgwikipedia.org This reaction is also subject to Lewis acid catalysis. The use of chiral copper complexes, prepared from Cu(OTf)₂ and chiral bisoxazoline ligands, can induce enantioselectivity in both the aza-ene and hetero-Diels-Alder reactions. rsc.org While many Diels-Alder reactions proceed through a concerted, single transition state, stepwise pathways involving zwitterionic intermediates have also been identified, particularly when the reactants have significant polar character. wikipedia.orgmdpi.com

| Catalyst | Reaction Type | Outcome | Source |

|---|---|---|---|

| Cu(OTf)₂ | Aza-Ene | Effective catalysis, leading to high yields of allylic amines. | rsc.org |

| Yb(OTf)₃ | Aza-Ene | Effective catalysis, leading to high yields of allylic amines. | rsc.org |

| Chiral Cu(II)-bisoxazoline complexes | Aza-Ene & Hetero-Diels-Alder | Catalyzes enantioselective versions of both reactions. | rsc.org |

Elucidation of Electrophilic Amination Mechanisms of Arenes

The direct amination of arenes is a valuable transformation for synthesizing aryl amines. This compound has emerged as a key reagent in this area, particularly for its ability to aminate a broad range of aromatic substrates under mild conditions. nih.gov The underlying mechanism is an electrophilic aromatic substitution (EAS). masterorganicchemistry.com

The general EAS mechanism involves two principal steps:

Attack on the Electrophile : The π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic nitrogen of the protonated or Lewis acid-activated azodicarboxylate. This is the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon atom that formed the new bond, restoring the aromatic π-system. masterorganicchemistry.com

A highly efficient system for this reaction employs a catalytic amount of potassium bisulfate (KHSO₄) in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). nih.govacs.org In this system, the azodicarboxylate is activated, likely through protonation, enhancing its electrophilicity. The high electrophilicity of this compound makes it particularly effective for the amination of less reactive, electron-poor arenes. nih.govacs.org The reaction proceeds smoothly to give aryl hydrazides in good to excellent yields, which can then be converted to anilines. acs.orgscribd.com

| Arene Substrate | Product Yield | Source |

|---|---|---|

| p-Xylene (B151628) | 90% | acs.org |

| 1,2,4-Trimethylbenzene | 94% | nih.gov |

| Durene | 95% | nih.gov |

| Anisole | 85% (p:o = 9:1) | nih.gov |

| Thioanisole | 88% (p:o = 9:1) | nih.gov |

Reaction Mechanisms of Alpha-Oxidation of Amine Derivatives

The oxidation of the α-C-H bond adjacent to a nitrogen atom is a fundamental transformation that generates iminium ion equivalents, which are valuable intermediates in organic synthesis. clockss.orgresearchgate.net Among various azodicarboxylates tested, this compound demonstrates excellent reactivity for the α-oxidation of acylated or carbamoylated amine derivatives. clockss.orgresearchgate.net This enhanced reactivity is attributed to the highly electrophilic nature conferred by the 2,2,2-trichloroethoxycarbonyl groups. clockss.org

A plausible ionic mechanism has been proposed for this reaction:

The process begins with the nucleophilic addition of the amine's nitrogen atom to one of the electrophilic nitrogen atoms of the N=N double bond in the azodicarboxylate. This step forms a dipole intermediate. clockss.org

Subsequently, a β-elimination occurs from this intermediate. This step breaks the C-H bond at the α-position and the N-N bond, leading to the formation of an iminium ion and an enolate. clockss.org

These two species then recombine to yield the final α-hydrazinated amine product. clockss.org

An alternative radical mechanism, initiated by the homolysis of the N=N π-bond, has also been considered. However, the ionic pathway is often favored to explain the observed products. clockss.org The resulting α-hydrazinated amine derivatives can serve as stable precursors to iminium ions, reacting with various nucleophiles in the presence of an acid catalyst. clockss.orgresearchgate.net

| Amine Substrate | Product Yield | Source |

|---|---|---|

| N-Benzoylpyrrolidine | 96% | clockss.org |

| N-Acetylpyrrolidine | 76% | clockss.org |

| N-Methoxycarbonylpyrrolidine | 92% | clockss.org |

| N-Benzoylpiperidine | 95% | clockss.org |

Catalytic Strategies Utilizing Bis 2,2,2 Trichloroethyl Azodicarboxylate

Lewis Acid Catalysis in Aza-Ene and Amination Reactions

Lewis acid catalysis plays a pivotal role in activating bis(2,2,2-trichloroethyl) azodicarboxylate for aza-ene and amination reactions. Various metal catalysts have been explored to enhance the efficiency and selectivity of these transformations.

Copper-Catalyzed Enantioselective Transformations

Copper-based catalyst systems have emerged as a powerful tool for enantioselective transformations. These catalysts can achieve high levels of chemo-, regio-, diastereo-, and enantioselectivity in sequential reactions, such as the synthesis of chiral amino alcohols from enals and enones. By leveraging catalyst control and stereospecificity, it is possible to access all possible stereoisomers of the amino alcohol products, which may contain up to three contiguous stereocenters. nih.gov The choice of ligand for the copper catalyst is crucial for achieving high enantioselectivity. nih.govresearchgate.net For instance, in the hydroamination of allylic silyl (B83357) ether intermediates, the steric and electronic properties of the substrate, along with potential matched/mismatched effects with the chiral catalyst, are critical factors. nih.gov Copper-catalyzed borylative cyclization of electron-deficient alkenes with aldimines has also been developed to produce enantioenriched tetrahydroquinoline scaffolds. mdpi.com

Zinc, Ytterbium, and Neodymium Triflate Catalysis

Metal triflates, particularly those of zinc, ytterbium, and neodymium, are effective Lewis acid catalysts for various organic transformations. Ytterbium(III) triflate [Yb(OTf)3] is a versatile and stable Lewis acid with high catalytic activity in reactions like aldol, Michael, Mannich, and Friedel-Crafts. researchgate.net It is often used in small catalytic amounts (less than 10 mol%) and can be recovered and reused. researchgate.net

In the context of imino ene reactions, the combination of Yb(OTf)3 with chlorotrimethylsilane (B32843) (TMSCl) has been shown to dramatically increase reaction yields and reduce reaction times. The catalytic activity of different lanthanoid metal triflates in combination with TMSCl correlates with their oxophilicity, indicating the importance of the Lewis acidity of the metal. organic-chemistry.org This catalytic system has been successfully applied to three-component coupling reactions involving aldehydes, tosylamine, and α-methylstyrene. organic-chemistry.org

Gold-Catalyzed Direct Amination of Arenes

Gold(III) chloride (AuCl3) has been identified as a superior catalyst for the direct amination of arenes with azodicarboxylates, including this compound. organic-chemistry.orgacs.orgnih.gov This methodology is notable for its ability to aminate both electron-rich and, for the first time catalytically, electron-deficient arenes under mild conditions. organic-chemistry.orgnih.govresearchgate.net The reaction provides an efficient route to aryl hydrazides, which are valuable precursors for various heterocyclic compounds in the pharmaceutical and chemical industries. organic-chemistry.orgacs.orgnih.gov

The AuCl3-catalyzed reaction exhibits high yields and excellent regioselectivity, typically favoring the para-aminated product. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds via the formation of aryl gold(III) complexes which activate the azodicarboxylate, and that C-H bond cleavage is not the rate-determining step. organic-chemistry.org This method expands the substrate scope to include previously unreactive arenes, such as halobenzenes. organic-chemistry.orgresearchgate.net

| Catalyst | Arene Substrate | Azodicarboxylate | Yield (%) | Reference |

| AuCl3 (1 mol%) | Toluene | This compound | 80 | organic-chemistry.org |

| AuCl3 (2 mol%) | Fluorobenzene | This compound | 85 | amazonaws.com |

| AuCl3 (1 mol%) | p-Xylene (B151628) | Diisopropyl azodicarboxylate | 96 | amazonaws.com |

| AuCl3 (1 mol%) | Anisole | Diisopropyl azodicarboxylate | 95 | amazonaws.com |

| This table presents a selection of yields for the gold-catalyzed direct amination of arenes. |

Brønsted Acid Catalysis in Amination Reactions

Brønsted acids offer an alternative catalytic approach for amination reactions involving this compound. researchgate.net These catalysts can promote reactions under mild conditions and are often more environmentally benign than their metal-based counterparts.

Use of Potassium Bisulfate in Hexafluoro-2-propanol Systems

A mild and efficient protocol for the amination of a broad range of arenes with azodicarboxylates has been developed using potassium bisulfate (KHSO4) as a catalyst in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). acs.org The acidity of KHSO4 is enhanced by the hydrogen-bonding network formed with HFIP, facilitating the amination reaction. acs.org This system has been shown to be effective for the amination of both electron-rich and electron-poor arenes, often providing the corresponding hydrazides in good to excellent yields within a short reaction time. acs.org The use of the more electrophilic this compound is sometimes necessary for less reactive electron-poor arenes. acs.org

| Arene | Azodicarboxylate | Catalyst | Solvent | Yield (%) | Time (h) | Reference |

| p-Xylene | This compound | KHSO4 (10 mol%) | HFIP | 90 | 2 | acs.org |

| Anisole | This compound | KHSO4 (10 mol%) | HFIP | 91 | 2 | acs.org |

| Toluene | Diethyl azodicarboxylate | KHSO4 (10 mol%) | HFIP | 85 | 3 | acs.org |

| Benzene | This compound | KHSO4 (10 mol%) | HFIP | 75 | 4 | acs.org |

| This table summarizes the results for the KHSO4/HFIP-catalyzed amination of various arenes. |

Organocatalytic Approaches, e.g., α-Amination of 2-Oxindoles

The asymmetric α-amination of 2-oxindoles represents a significant transformation in organic synthesis, providing access to chiral 3-amino-2-oxindole scaffolds. These structures are pivotal intermediates in the synthesis of various biologically active compounds. An effective method for this transformation involves the use of this compound (Troc-AD) as the aminating agent, facilitated by organocatalysis. This approach allows for the creation of a tetrasubstituted chiral carbon center at the C3 position of the oxindole (B195798) ring with high levels of enantioselectivity. capes.gov.brnih.gov

Research has demonstrated that commercial bis-cinchona alkaloids can effectively catalyze the asymmetric amination of N-unprotected 2-oxindoles with azodicarboxylates, leading to the formation of 3-amino-2-oxindoles in good to excellent yields and with high enantioselectivities. capes.gov.brnih.gov This organocatalytic strategy has been successfully applied to the synthesis of the bioactive compound AG-041R, a chiral, enantiopure 2-oxindole urea (B33335) derivative. unipi.it The protocol for the organocatalytic, asymmetric α-amination of N-unprotected 3-alkyl-2-oxindoles with this compound (BTCEAD) is a key step in a novel route to this compound. unipi.it

Furthermore, advancements in catalyst design have led to the development of recoverable organocatalysts for this reaction. Novel polymers of intrinsic microporosity functionalized with chiral thioureas have been employed as effective catalysts in the enantioselective α-amination of 3-aryl-substituted oxindoles. rsc.org These polymer-supported catalysts have demonstrated the ability to promote the reaction with excellent yields and good enantioselection. rsc.org One such catalyst, featuring a pyridyl nucleus, has been successfully used in recycling experiments without the need for reactivation and in continuous flow processes, enabling the multigram-scale synthesis of the aminated product. rsc.org

The following table summarizes representative results from the organocatalytic α-amination of 2-oxindoles using this compound, showcasing the effectiveness of different organocatalytic systems.

Table 1: Organocatalytic α-Amination of 2-Oxindoles with this compound

| Catalyst | Substrate (2-Oxindole) | Yield (%) | Enantioselectivity (% ee) |

|---|---|---|---|

| Bis-cinchona Alkaloids | N-unprotected 2-oxindoles | Good to Excellent | High |

| Chiral Thiourea-modified Polymer I | 3-aryl-substituted oxindoles | Excellent | Good |

Theoretical and Computational Studies of Reactions Involving Bis 2,2,2 Trichloroethyl Azodicarboxylate

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states, intermediates, and the factors governing selectivity. In the context of reactions involving bis(2,2,2-trichloroethyl) azodicarboxylate, DFT calculations have provided crucial insights into both asymmetric organocatalytic processes and cycloaddition pathways.

Application to Asymmetric Organocatalytic Processes

The asymmetric organocatalytic α-amination of 2-oxindoles using this compound has been a subject of interest for the synthesis of chiral 3-amino-2-oxindole derivatives. These products are significant scaffolds in medicinal chemistry. DFT calculations have been instrumental in understanding the mechanism and the origin of enantioselectivity in these reactions.

In a notable study, the enantioselective α-amination of 3-substituted oxindoles was achieved with high yields and excellent enantioselectivities using a chiral Sc(OTf)₃/N,N'-dioxide complex as a catalyst. While this specific study did not focus on organocatalysis, it highlights the importance of understanding the catalyst-substrate interactions to achieve high levels of stereocontrol. Organocatalytic approaches, often employing cinchona alkaloids or their derivatives, rely on a network of non-covalent interactions, such as hydrogen bonding, to create a chiral environment that directs the approach of the electrophilic aminating agent (TCEAD) to one face of the nucleophilic enolate derived from the oxindole (B195798).

DFT studies in analogous systems have shown that the catalyst forms a well-defined chiral pocket. The calculations typically explore the transition state structures leading to both the major and minor enantiomers. By comparing the energies of these transition states, the preference for the formation of one enantiomer over the other can be quantified. These calculations often reveal the specific hydrogen bonding interactions between the catalyst (e.g., the thiourea or squaramide moiety of a bifunctional catalyst) and both the oxindole enolate and the azodicarboxylate. The steric hindrance imposed by the bulky substituents on the catalyst and the substrates also plays a crucial role in dictating the facial selectivity, and DFT can model these steric clashes effectively.

Table 1: Representative Organocatalysts Used in Asymmetric α-Amination of Oxindoles

| Catalyst Type | Key Features |

| Cinchona Alkaloid Derivatives | Possess a rigid scaffold with multiple stereocenters, offering a well-defined chiral environment. Often incorporate a hydrogen-bond donating group. |

| Bifunctional Thiourea/Squaramide Catalysts | Contain both a hydrogen-bond donating moiety (thiourea/squaramide) and a basic site (e.g., a tertiary amine) to activate both the nucleophile and the electrophile. |

| Chiral Phosphines | Act as nucleophilic catalysts, forming a reactive intermediate with the azodicarboxylate. |

Insights into 1,3-Dipolar Cycloaddition Pathways

While the use of this compound in Diels-Alder [4+2] cycloadditions is documented, its participation in 1,3-dipolar cycloadditions is less explored from a computational standpoint in the available literature. 1,3-dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. In principle, an azo compound could act as the 2π component in a [3+2] cycloaddition with a 1,3-dipole.

DFT calculations are a cornerstone in the study of 1,3-dipolar cycloaddition mechanisms. These studies typically focus on determining whether the reaction proceeds through a concerted or a stepwise pathway. For a concerted mechanism, a single transition state is located that connects the reactants directly to the cycloadduct. In a stepwise mechanism, one or more intermediates are formed. DFT can also predict the regioselectivity of the cycloaddition by comparing the activation energies of the transition states leading to different regioisomers. The analysis of the frontier molecular orbitals (HOMO and LUMO) of the 1,3-dipole and the dipolarophile (in this case, TCEAD) can provide qualitative insights into the reactivity and regioselectivity, which are then quantified by the calculated activation barriers.

In a related context, a cascade cyclization involving thiolated ene-ynes and this compound to form tetrahydroindoles was investigated. Computational evidence from this study suggested that the cyclization event is more akin to a nucleophile/electrophile cyclization rather than a concerted pericyclic reaction, although it exhibited some degree of concertedness. This highlights the nuanced nature of these reactions and the power of computational chemistry to dissect complex mechanistic pathways.

Spectroscopic Investigations Supporting Mechanistic Hypotheses

Spectroscopic techniques are indispensable for validating the mechanistic hypotheses generated from theoretical studies. By providing experimental evidence for the existence of proposed intermediates and by monitoring the kinetics of a reaction, spectroscopy bridges the gap between computational models and experimental reality.

In the context of reactions involving azodicarboxylates, Nuclear Magnetic Resonance (NMR) spectroscopy has been a particularly valuable tool. For instance, ³¹P NMR studies have been employed to investigate the mechanism of the Mitsunobu reaction, which involves the reaction of an alcohol with a nucleophile in the presence of a phosphine (B1218219) and an azodicarboxylate. These studies have provided evidence for the formation of key intermediates such as phosphorane and oxyphosphonium salts. While these studies did not specifically use TCEAD, the principles are transferable.

For reactions involving this compound, ¹H and ¹³C NMR spectroscopy are routinely used to characterize the final products. More advanced NMR techniques, such as in-situ reaction monitoring, can provide kinetic data and potentially detect transient intermediates. For example, by acquiring NMR spectra at regular intervals during a reaction, the disappearance of starting materials and the appearance of products can be tracked, allowing for the determination of reaction rates and orders. This information is crucial for corroborating the energy profiles calculated by DFT.

Infrared (IR) spectroscopy, particularly in-situ attenuated total reflectance (ATR-IR) spectroscopy, offers another powerful method for mechanistic studies. By monitoring the changes in the vibrational frequencies of functional groups in real-time, it is possible to follow the progress of a reaction and identify key reactive species. For example, the characteristic N=N stretching frequency of the azodicarboxylate would be expected to disappear as the reaction proceeds, while new bands corresponding to the N-N single bond in the product would appear. This technique can be particularly useful for studying reactions that are too fast to be monitored by NMR.

Table 2: Spectroscopic Techniques for Mechanistic Elucidation

| Technique | Information Provided | Application to TCEAD Reactions |

| NMR Spectroscopy | Structural information of reactants, products, and stable intermediates. Kinetic data from reaction monitoring. | Characterization of amination and cycloaddition products. Potential for in-situ monitoring to validate calculated reaction profiles. |

| IR Spectroscopy | Real-time monitoring of changes in functional groups. | Tracking the consumption of the N=N bond of TCEAD and the formation of N-N single bonds in the product. |

| Mass Spectrometry | Identification of intermediates and products by their mass-to-charge ratio. | Can be coupled with liquid chromatography (LC-MS) to identify species present in the reaction mixture at different time points. |

Future Directions and Emerging Research Avenues for Bis 2,2,2 Trichloroethyl Azodicarboxylate

Development of Novel Catalytic Systems

A significant shift in the use of azodicarboxylates involves moving from stoichiometric to catalytic quantities. This evolution is crucial for process efficiency and sustainability. Future research will likely focus on in-situ generation and catalytic turnover of Bis(2,2,2-trichloroethyl) azodicarboxylate. Drawing inspiration from developments with other azo reagents, systems using a hydrazine (B178648) precursor, a metal catalyst, and a mild oxidant could be explored. rsc.org

One promising approach is the aerobic oxidation of the corresponding hydrazine, bis(2,2,2-trichloroethyl) hydrazinedicarboxylate, using catalytic amounts of a transition metal complex. rsc.org Iron phthalocyanine, for instance, has been effective in similar systems, using atmospheric oxygen as the terminal oxidant. rsc.org This method would reduce waste and avoid the need to handle the potentially less stable azodicarboxylate directly.

Table 1: Hypothetical Catalytic Systems for Investigation

| Catalyst Type | Oxidant | Precursor | Potential Reaction Application | Research Goal |

|---|---|---|---|---|

| Iron Phthalocyanine | Air (O₂) | Bis(2,2,2-trichloroethyl) hydrazinedicarboxylate | Mitsunobu Reaction | Develop a fully catalytic cycle with a benign oxidant. |

| Copper(I)/TEMPO | O₂ or H₂O₂ | Bis(2,2,2-trichloroethyl) hydrazinedicarboxylate | Aza-ene Reaction | Achieve high turnover numbers under mild conditions. |

Integration into Flow Chemistry and Automated Synthesis

The integration of this compound into continuous flow and automated synthesis platforms represents a major avenue for future development. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic reactions. researchgate.netnih.gov

Automated platforms can accelerate reaction optimization and enable high-throughput synthesis of compound libraries for drug discovery. sciforum.netchemrxiv.org By combining flow reactors with automated sampling and in-line analysis (e.g., HPLC, MS), researchers can rapidly screen conditions and substrates for reactions involving this compound. sciforum.net This approach is particularly valuable for overcoming challenges found in traditional batch synthesis, such as reducing chemical waste and improving operational safety. researchgate.net

Exploration of New Reaction Classes and Substrate Scope

While this compound is known for its use in specific transformations like Diels-Alder cycloadditions and aza-ene reactions, there is considerable potential to uncover novel reactivity. sigmaaldrich.com Future research will likely probe its utility in multicomponent reactions, asymmetric catalysis, and C-H functionalization reactions.

Expanding the substrate scope of known reactions is another key objective. For instance, its role as an amination reagent could be extended to a wider variety of C-H bonds, including those in complex and sterically hindered molecules. sigmaaldrich.com Investigating its reactivity with a broader range of non-traditional nucleophiles and pronucleophiles could unlock new synthetic pathways.

Table 2: Proposed Substrate Scope Expansion for Aza-Ene Reactions

| Alkene Substrate Class | Current Status | Future Research Target | Desired Outcome |

|---|---|---|---|

| Simple Alkenes | Well-established | Functionalized and Electron-Deficient Alkenes | Access to complex allyl amines. sigmaaldrich.com |

| Dienes | Moderately Explored | Asymmetric Dienophiles | Enantioselective synthesis of amino-diene adducts. |

| Allene | Limited Data | Substituted and Axially Chiral Allenes | Synthesis of novel axially chiral amines. |

Applications in Complex Molecule Synthesis and Natural Product Chemistry

The unique reactivity of this compound makes it a valuable tool for the synthesis of complex molecules and natural products. rsc.org Its ability to facilitate C-N bond formation is particularly relevant for constructing the nitrogen-containing scaffolds common in alkaloids and other biologically active compounds.

Future applications will likely see this reagent used in key strategic steps within total synthesis campaigns. A particularly promising area is late-stage functionalization, where a robust and selective reagent is needed to modify a complex molecular core without disturbing other functional groups. The stability of the trichloroethyl protecting group under various conditions makes it suitable for intricate, multi-step syntheses. This approach allows for the creation of analogues of natural products with potentially improved potency, selectivity, or metabolic stability. rsc.org

Design of Sustainable and Environmentally Benign Protocols

Developing greener synthetic methods is a paramount goal in modern chemistry. For this compound, this involves several research directions. The catalytic systems discussed previously, which use air as the oxidant and reduce reagent loading, are a primary focus. rsc.org

Another avenue is the development of recyclable or solid-supported versions of the reagent. By immobilizing the azodicarboxylate or its hydrazine precursor on a polymer support, it may be possible to simplify product purification through simple filtration and potentially reuse the reagent. This would significantly reduce solvent use and waste generation associated with chromatographic purification. Furthermore, exploring reaction conditions in greener solvents, such as bio-based solvents or water, could further enhance the environmental profile of its applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing bis(2,2,2-trichloroethyl) azodicarboxylate, and how is purity verified?

- Methodological Answer : The compound is synthesized via oxidation of di-2,2,2-trichloroethyl hydrazodicarboxylate with dinitrogen tetroxide (N₂O₄) in anhydrous conditions. Recrystallization from benzene-hexane yields lemon-yellow plates with a melting point of 110–111°C . Purity is confirmed via elemental analysis (Cl: 56.29%; N: 7.41%) and spectroscopic methods (IR: 1782 cm⁻¹ for C=O; NMR: δ 5.00 ppm for CH₂ in CCl₄) .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : The compound is indefinitely stable when stored in a desiccator in the dark. Degradation risks arise from prolonged exposure to light, moisture, or oxidizing agents .

Q. What safety precautions are critical when handling this reagent?

- Methodological Answer : It is a skin, eye, and respiratory irritant (R36/37/38). Handling requires PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Q. What are its key applications in foundational organic transformations?

- Methodological Answer : It is widely used in aza-ene reactions for allylic amination. For example, cyclopentene reacts with the reagent under Cu(OTf)₂ catalysis to yield α-hydrazinated cyclopentane derivatives (77% yield) .

Advanced Research Questions

Q. How does this compound enable stereoselective synthesis in complex systems?

- Methodological Answer : In asymmetric catalysis, it facilitates enantioselective desymmetrization of meso-alkenes. For example, Rh-catalyzed reactions with cyclopentadiene produce bicyclic lactams (e.g., 31d ) with defined stereochemistry, confirmed by NMR and X-ray crystallography .

Q. What mechanistic insights explain its reactivity in radical-mediated C–H functionalization?

- Methodological Answer : The trichloroethyl groups stabilize radical intermediates during hydrazination of unactivated alkanes (e.g., propane, isobutene). Kinetic studies using EPR spectroscopy reveal that the electron-withdrawing Cl₃C– groups enhance the electrophilicity of the azo moiety, enabling H-atom abstraction from strong C(sp³)–H bonds (BDE > 98 kcal/mol) .

Q. How does the reagent perform under diverse catalytic systems?

- Methodological Answer :

Q. What analytical strategies resolve contradictions in reaction outcomes across substrates?

- Methodological Answer : Discrepancies in yields (e.g., 46% for cyclododecane vs. 70% for isohexane) are attributed to steric and electronic factors. Computational DFT studies (B3LYP/6-31G*) correlate substrate strain energy with reactivity. For example, cyclopropane’s high ring strain increases H-atom abstraction efficiency .

Q. How does the reagent compare to other azodicarboxylates in protecting-group chemistry?

- Methodological Answer : Unlike di-tert-butyl azodicarboxylate (DTBAD), the trichloroethyl ester is resistant to acidic hydrolysis, making it suitable for multi-step syntheses. For instance, it remains intact during TFA-mediated deprotection of tert-butyl carbamates .

Methodological Notes

- Contradiction Analysis : Lower yields in larger cycloalkanes (e.g., cyclododecane) vs. smaller rings (cyclopentane) highlight the need for substrate pre-straining or alternative catalysts .

- Data Validation : Cross-reference NMR (δ 5.06 ppm for CH₂) and elemental analysis (Cl, N %) to confirm batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.